2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL
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Overview
Description
2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL is a compound that features a phenol group substituted with a bromine atom and a 5-methyl-1H-imidazol-2-yl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction conditions often involve the use of oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinones
Reduction: Hydrogen-substituted phenol
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The phenol group can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-bromo-4-(1H-imidazol-2-yl)-
- Phenol, 2-chloro-4-(5-methyl-1H-imidazol-2-yl)-
- Phenol, 2-bromo-4-(5-methyl-1H-pyrazol-2-yl)-
Uniqueness
2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL is unique due to the presence of both a bromine atom and a 5-methyl-1H-imidazol-2-yl group. This combination enhances its reactivity and makes it a versatile compound for various applications .
Properties
CAS No. |
102151-30-4 |
---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
0 |
Synonyms |
2-BROMO-4-(4-METHYL-1H-IMIDAZOL-2-YL)-PHENOL |
Origin of Product |
United States |
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